molecular formula C32H27F3N4O6 B15188781 (Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone CAS No. 130292-76-1

(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone

Cat. No.: B15188781
CAS No.: 130292-76-1
M. Wt: 620.6 g/mol
InChI Key: VSNJRZFFDMETOW-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-but-2-enedioic acid; phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone (hereafter referred to as Compound X) is a hybrid molecule combining two key structural motifs:

(Z)-But-2-enedioic acid (maleic acid), a dicarboxylic acid with a cis-alkene configuration, known for its role in stabilizing molecular interactions via hydrogen bonding and dipole interactions .

A phenyl-piperazine-benzoyl-quinoline scaffold, where the piperazine linker connects a phenyl group to a benzamide-substituted quinoline moiety. The quinoline is further modified with a trifluoromethyl (-CF₃) group at position 7, enhancing hydrophobicity and metabolic stability .

Compound X is hypothesized to exhibit biological activity through dual mechanisms: (i) the maleic acid moiety may interact with polar residues in enzymatic pockets, while (ii) the aromatic/heterocyclic framework could target receptors such as sigma-1 or kinases .

Properties

CAS No.

130292-76-1

Molecular Formula

C32H27F3N4O6

Molecular Weight

620.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone

InChI

InChI=1S/C28H23F3N4O2.C4H4O4/c29-28(30,31)21-8-11-23-24(12-13-32-25(23)18-21)33-22-9-6-20(7-10-22)27(37)35-16-14-34(15-17-35)26(36)19-4-2-1-3-5-19;5-3(6)1-2-4(7)8/h1-13,18H,14-17H2,(H,32,33);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

VSNJRZFFDMETOW-BTJKTKAUSA-N

Isomeric SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)C(F)(F)F.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)C(F)(F)F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Biological Activity

(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone, also known as a complex quinoline derivative, has garnered attention for its potential biological activities, particularly in the realm of antimalarial and anticancer research. This article synthesizes findings from various studies to elucidate the compound's biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C32H27F3N4O6 and a molecular weight of 620.6 g/mol. Its structure comprises multiple functional groups, including a quinoline moiety, which is often associated with biological activity against various pathogens.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of quinoline derivatives. The compound's structural components are believed to enhance its efficacy against Plasmodium falciparum, the causative agent of malaria.

Table 1: Antimalarial Activity of Related Compounds

CompoundIC50 (µM)Selectivity Index (SI)
Compound A0.0717.28
Compound B0.1883.67
(Z)-but-2-enedioic acid derivativeTBDTBD

Cytotoxicity

The cytotoxic effects of this compound were evaluated using human cell lines, such as HepG2. The selectivity index (SI), calculated as the ratio of cytotoxicity to antimalarial activity, provides insights into the safety profile of these compounds.

Table 2: Cytotoxicity Data

CompoundCC50 (µM)SI
Compound A124.0460
Compound B72.90TBD
(Z)-but-2-enedioic acid derivativeTBDTBD

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is significantly influenced by their substitution patterns. For instance, modifications at specific positions on the quinoline ring can enhance or diminish both antimalarial and cytotoxic activities.

Key Findings:

  • Substituent Effects : The presence of trifluoromethyl groups has been shown to improve bioactivity against P. falciparum.
  • Linker Variations : Different piperazine linkers can affect the binding affinity and selectivity towards target enzymes or receptors.

Case Studies

  • Synthesis and Evaluation : A series of derivatives were synthesized and tested for their in vitro activity against both chloroquine-sensitive and resistant strains of P. falciparum. The most potent compounds exhibited IC50 values comparable to established antimalarial drugs.
  • Comparative Analysis : In a comparative study, derivatives with enhanced lipophilicity demonstrated improved permeability and bioavailability, which are critical for effective drug design.

Comparison with Similar Compounds

Quinoline-Piperazine Derivatives

describes analogs synthesized with variations in the quinoline and aryl substituents. Key examples include:

Compound ID Substituent on Quinoline Piperazine-Linked Group Key Properties
C1 () 2-Phenyl Methyl 4-benzoate Crystalline solid (yellow), moderate aqueous solubility
C7 () 2-(4-Trifluoromethylphenyl) Methyl 4-benzoate Enhanced lipophilicity due to -CF₃; HRMS: m/z 598.2
Compound X 7-Trifluoromethyl Phenyl-benzoyl-quinoline-4-amine Predicted higher binding affinity due to -CF₃ and amine linkage

Key Findings :

  • The trifluoromethyl group in C7 and Compound X significantly increases hydrophobicity, which correlates with improved membrane permeability in in vitro models .
  • The amine linkage in Compound X (vs. ester in C1–C7) may enhance target engagement through hydrogen bonding, as seen in kinase inhibitors .

Piperazine-Based Trifluoromethyl Derivatives

–9 highlights compounds with piperazine-trifluoromethylphenyl motifs, such as MK29 and MK47 :

Compound ID Core Structure Functional Groups Biological Relevance
MK29 () 4-(4-Trifluoromethylphenyl)piperazine Acetyl Sigma-1 receptor antagonist (IC₅₀: 12 nM)
MK47 () 4-(4-Trifluoromethylphenyl)piperazine Thiophen-2-yl-ethyl ketone Dual sigma-1/serotonin receptor activity
Compound X 4-[4-(Benzoyl)piperazin-1-yl]phenyl Quinoline-4-amine Potential kinase/sigma-1 modulation (unverified)

Key Findings :

  • The 4-trifluoromethylphenyl-piperazine scaffold (shared with MK29/MK47) is a pharmacophore for CNS targets, but Compound X’s quinoline-amine may shift selectivity toward kinases or DNA-binding proteins .

Maleic Acid Derivatives

, and 10 describe (Z)-but-2-enedioic acid conjugates with diverse pharmacophores:

Compound ID (Source) Conjugated Structure Application
1e () Esterified dihydropyridine Precursor for antihypertensive agents
ECHEMI-85689-97-0 () Cyclopentylphenyl-phenethylamine Unknown (supplier-listed)
Compound X Quinoline-piperazine-phenyl Hypothesized dual therapeutic use

Key Findings :

  • Maleic acid in Compound X likely acts as a counterion (improving solubility) rather than a reactive moiety, unlike esterified derivatives in .
  • Commercial analogs () prioritize structural diversity over target specificity, whereas Compound X’s design suggests a deliberate receptor-targeting strategy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.